molecular formula C14H16O B1668118 2-Butoxynaphthalene CAS No. 10484-56-7

2-Butoxynaphthalene

Cat. No.: B1668118
CAS No.: 10484-56-7
M. Wt: 200.28 g/mol
InChI Key: CDMIQAIIIBPTRK-UHFFFAOYSA-N
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Description

2-Butoxynaphthalene, also commonly referred to as butyl 2-naphthyl ether or butyl beta-naphthyl ether, is an organic compound with the molecular formula C14H16O and a molecular weight of 200.28 g/mol . Its CAS Registry Number is 10484-56-7 . This compound is recognized for its application as a flavoring agent or adjuvant in food, as identified by the Flavor and Extract Manufacturers Association (FEMA No. 4634) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 2141) . For researchers, this compound serves as a valuable substance in the study and development of flavors. Key physical properties include a density of approximately 1.0 g/cm³ and a boiling point of 315.3°C at 760 mmHg . It has a flash point of 123.5°C, which is an important parameter for safe handling and storage . The compound is classified with the hazard code Xi, indicating it is an irritant . This product is intended For Research Use Only. It is not for diagnostic or therapeutic procedures, and it is strictly not intended for personal use.

Properties

IUPAC Name

2-butoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMIQAIIIBPTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065093
Record name Naphthalene, 2-butoxy-
Source EPA DSSTox
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; sweet fruity floral berry aroma
Record name Butyl beta-naphthyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in non-polar organic solvents and fats, Slightly soluble (in ethanol)
Record name Butyl beta-naphthyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10484-56-7
Record name 2-Butoxynaphthalene
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URL https://commonchemistry.cas.org/detail?cas_rn=10484-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl beta-naphthyl ether
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Record name Naphthalene, 2-butoxy-
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Record name Naphthalene, 2-butoxy-
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Record name Butyl 2-naphthyl ether
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL .BETA.-NAPHTHYL ETHER
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

The classical approach involves deprotonating 2-naphthol (pKa ≈ 9.5) with sodium hydroxide in ethanol, generating the 2-naphthoxide ion. This alkoxide undergoes an SN2 reaction with 1-bromobutane, a primary alkyl halide, to form 2-butoxynaphthalene (Scheme 1).

Key Steps:

  • Deprotonation: 2-Naphthol reacts with NaOH in ethanol under reflux (15 minutes), forming the naphthoxide ion. Resonance stabilization of the conjugate base drives the equilibrium toward deprotonation.
  • Nucleophilic Substitution: The naphthoxide attacks the electrophilic carbon of 1-bromobutane, displacing bromide in a bimolecular mechanism. Reflux in ethanol for 60 minutes ensures completion.

Workup and Isolation

Post-reaction, the mixture is poured onto crushed ice to precipitate the product. Vacuum filtration yields a tan crystalline solid. Recrystallization from ethanol-water improves purity, yielding an off-white product with a melting point of 30–34°C (lit. 33–35°C).

Table 1: Reaction Parameters for Classical Synthesis

Parameter Value
2-Naphthol (mmol) 10.0
1-Bromobutane (mmol) 12.0 (20% excess)
Solvent Ethanol (20 mL)
Reflux Time 60 minutes
Crude Yield 60–75%
Recrystallized Yield 55–70%

Enhanced Methodology with Butyl Tosylate

Rationale for Electrophile Substitution

To address safety concerns and improve reaction monitoring, 1-bromobutane has been replaced with butyl p-toluenesulfonate (butyl tosylate) in updated protocols. Tosylate esters, superior leaving groups compared to halides, facilitate faster SN2 reactions and enable TLC-based progress tracking.

Experimental Modifications

  • Limiting Reactant: Butyl tosylate (1.0 equiv) is used instead of 2-naphthol (1.2 equiv), ensuring complete consumption of the electrophile.
  • TLC Monitoring: Aliquots withdrawn at 20-minute intervals show the disappearance of butyl tosylate (Rf ≈ 0.7) and the emergence of this compound (Rf ≈ 0.4) on silica gel plates (Figure 1).

Table 2: Comparative Data for Tosylate vs. Bromide Methods

Parameter 1-Bromobutane Butyl Tosylate
Reaction Time 60 minutes 20–40 minutes
TLC Utility Limited (UV interference) High (clear spot resolution)
Crude Yield 60–75% 70–85%
Safety Profile Moderate (volatile halide) Improved (non-volatile)

Mechanistic and Practical Considerations

Solvent and Temperature Effects

Ethanol serves dual roles:

  • Polar aprotic character stabilizes the transition state in SN2 reactions.
  • Reflux conditions (78°C) enhance reaction kinetics without decomposing reactants.

Challenges and Solutions

  • Colloidal Precipitation: Stirring during ice quenching leads to fine precipitates that clog filters. Pouring the hot reaction mixture onto static ice ensures granular crystals.
  • Purity Optimization: Recrystallization narrows the melting point range (28–34°C → 30–34°C), though product color remains light tan due to residual naphthol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 1.0 (t, 3H, CH2CH2CH2CH3), 1.4–1.6 (m, 4H, OCH2CH2CH2), 4.0 (t, 2H, OCH2), 7.2–8.0 (m, 7H, naphthalene).
  • 13C NMR: δ 13.8 (CH3), 22.1, 31.2 (CH2), 67.5 (OCH2), 115–135 (naphthalene carbons).

Infrared (IR) Spectroscopy

  • Key Bands: 1250 cm⁻¹ (C–O stretch), 1600 cm⁻¹ (aromatic C=C).

Chemical Reactions Analysis

Types of Reactions: 2-Butoxynaphthalene primarily undergoes nucleophilic substitution reactions. The key reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoquinones .

Scientific Research Applications

Organic Synthesis

2-Butoxynaphthalene is primarily synthesized through the Williamson Ether Synthesis, an SN2 reaction involving 2-naphthol and 1-bromobutane. This method highlights the compound's utility as an alkyl-naphthyl ether, which is significant in both organic and biological chemistry. The synthesis process involves:

  • Deprotonation of 2-naphthol : Sodium hydroxide is used to generate a naphthoxide ion.
  • Reaction with an electrophile : The nucleophile (naphthoxide) reacts with 1-bromobutane to form this compound.

This compound is noted for its fruity flavor profile, making it valuable in the food industry as a flavoring agent .

Electrochemical Applications

Recent studies have demonstrated the potential of this compound in electrochemical applications, particularly in the synthesis of graphene nanoribbons (GNRs). The low-temperature electrochemical process allows for the layer-by-layer growth of GNRs without decomposing functional groups. Key findings include:

  • Edge-functionalization : The presence of butoxy substituents enhances the electron-donating properties of GNRs, making them suitable for various electronic applications.
  • Mass production capability : The electrochemical method facilitates continuous growth even when the electrode surface is fully covered with products, enhancing scalability .

Fluorescent Properties

This compound exhibits fluorescence, detectable at approximately 350 nanometers. This property makes it useful in various analytical applications, including:

  • Fluorescence spectroscopy : Its fluorescent nature allows for its use as a probe in biochemical assays and environmental monitoring.
  • Clathrate-type structures : The compound's unique structure contributes to its solubility in organic solvents like acetonitrile and chloroform but not in water .

Chemical Precursor

As a synthetic precursor, this compound can undergo various chemical transformations, including alkylation reactions. It serves as a building block for synthesizing other aromatic compounds, expanding its utility in organic synthesis and materials science.

Case Studies and Research Findings

Application AreaDescriptionReference
Organic SynthesisUsed as an alkyl-naphthyl ether in flavoring agents via SN2 reaction with 1-bromobutane
Electrochemical SynthesisFacilitates low-temperature growth of graphene nanoribbons with enhanced electron-donating properties
Fluorescence DetectionExhibits fluorescence useful for biochemical assays
Synthetic PrecursorActs as a precursor for further chemical transformations

Mechanism of Action

The mechanism of action of 2-butoxynaphthalene involves its interaction with various molecular targets. The phenolate ion formed during its synthesis is highly nucleophilic, allowing it to participate in various substitution reactions. The pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methoxynaphthalene (CAS RN: 93-04-9)

  • Molecular Formula : C₁₁H₁₀O.
  • Molecular Weight : 158.20 g/mol .
  • Key Differences: Smaller substituent (methoxy vs. butoxy) reduces steric hindrance and increases volatility. Applications: Historically used as a fragrance component (e.g., "Nerolin" or "Yara Yara") . No documented use in advanced material synthesis, unlike 2-butoxynaphthalene.

2-Phenylnaphthalene (CAS RN: 612-94-2)

  • Molecular Formula : C₁₆H₁₂.
  • Molecular Weight : 204.27 g/mol .
  • Key Differences: Lacks an oxygen-containing substituent, making it a purely hydrocarbon aromatic compound. Applications: Potential intermediate in organic electronics or polymer synthesis, though specific applications are less documented compared to this compound .

2-Butyl-7-Methoxynaphthalene (CAS RN: 55030-61-0)

  • Molecular Formula : C₁₅H₁₈O.
  • Molecular Weight : 214.31 g/mol .
  • Key Differences: Dual substituents (butyl and methoxy) at positions 2 and 7 create a more complex steric and electronic profile.

Comparative Data Table

Property This compound 2-Methoxynaphthalene 2-Phenylnaphthalene 2-Butyl-7-Methoxynaphthalene
CAS RN 10484-56-7 93-04-9 612-94-2 55030-61-0
Molecular Formula C₁₄H₁₆O C₁₁H₁₀O C₁₆H₁₂ C₁₅H₁₈O
Molecular Weight 200.28 g/mol 158.20 g/mol 204.27 g/mol 214.31 g/mol
Boiling Point 147–150 °C (4 Torr) Not reported Not reported Not reported
Melting Point 31–33 °C Not reported Not reported Not reported
Key Applications Flavoring, GNR synthesis Fragrance Organic intermediates High-yield synthesis

Research Findings and Unique Advantages of this compound

  • Electrochemical Synthesis: this compound enables low-temperature (≤100 °C) growth of graphene nanoribbons (GNRs) with butoxy edge functionalization. This method avoids decomposition issues associated with ultra-high vacuum (UHV) techniques .
  • Structural Control : The butoxy group’s size and electron-donating properties facilitate heterochiral coupling, critical for creating defined GNR architectures .
  • Thermal Stability : Higher boiling point compared to smaller substituents (e.g., methoxy) enhances suitability for high-temperature processes .

Biological Activity

2-Butoxynaphthalene is an organic compound that has garnered interest due to its potential biological activities and applications. This article delves into its synthesis, biological effects, toxicity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic substitution reaction (SN2) where 2-naphthol reacts with an alkyl halide, such as 1-bromobutane. The reaction proceeds as follows:

  • Preparation of Nucleophile : 2-naphthol is deprotonated using sodium hydroxide to form a naphthoxide ion.
  • Nucleophilic Attack : The naphthoxide ion then attacks the electrophile (1-bromobutane), resulting in the formation of this compound.

This process is often performed in a laboratory setting, utilizing techniques such as thin-layer chromatography (TLC) to monitor the reaction progress and assess product purity .

Toxicological Studies

Research indicates that this compound exhibits significant biological activity, particularly in toxicological contexts. A study conducted by the National Toxicology Program (NTP) evaluated the effects of inhalation exposure to 2-butoxyethanol, which is structurally related to this compound. Key findings include:

  • Hematological Effects : Exposure led to macrocytic anemia and alterations in bone marrow cellularity, particularly in female rats .
  • Organ Pathology : Significant incidences of liver and kidney damage were observed, including Kupffer cell pigmentation and renal tubule degeneration .
  • Mortality Rates : High mortality rates were noted in animal models exposed to high concentrations (500 ppm) over extended periods .

Case Studies

  • Antiviral Activity : A study explored the antiviral properties of compounds related to naphthalene derivatives, suggesting potential applications in combating viral infections . Although specific data on this compound was not highlighted, its structural relatives showed promising results.
  • Flavoring Agent : In the food industry, this compound is noted for its flavoring properties, imparting fruity notes similar to raspberry or strawberry . This application highlights its non-toxic potential when used within regulated limits.

Data Summary

The following table summarizes key findings from various studies on the biological activity and toxic effects of this compound:

Study ReferenceBiological EffectObservations
NTP TR-484Hematological ChangesMacrocytic anemia; altered bone marrow cellularity
NTP TR-484Organ DamageLiver pigmentation; renal tubule degeneration
Antiviral StudyPotential Antiviral ActivityRelated compounds showed efficacy against viral infections
Flavoring StudyFlavoring AgentUsed in food industry; fruity aroma similar to berries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Butoxynaphthalene, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution, where a naphthol derivative (e.g., 2-naphthol) reacts with butyl bromide in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). Key steps include:

  • Generating the oxyanion intermediate by stirring the naphthol with the base for 30 minutes.
  • Adding the alkylating agent (e.g., butyl bromide) and monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1).
  • Quenching with ice, extracting with ethyl acetate, and purifying via reduced-pressure distillation .
    • Optimization : Adjust stoichiometry (e.g., excess alkylating agent), temperature (room temperature vs. reflux), or solvent polarity to improve yield.

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodology :

  • Chromatography : Use HPLC or GC-MS to assess purity and detect by-products.
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm, butoxy chain at δ 0.9–1.7 ppm) and FTIR (C-O-C stretching at ~1250 cm⁻¹).
  • Elemental Analysis : Verify empirical formula (C₁₄H₁₆O) .

Q. How should researchers design in vitro toxicity assays for this compound?

  • Methodology : Follow standardized protocols for naphthalene derivatives:

  • Cell Lines : Use human bronchial epithelial cells (e.g., BEAS-2B) or hepatocytes to assess respiratory/hepatic effects.
  • Exposure Routes : Simulate inhalation (aerosolized particles), oral (dissolved in DMSO), or dermal exposure (patch tests).
  • Endpoints : Measure oxidative stress markers (e.g., ROS), apoptosis (caspase-3 activity), or cytokine release (IL-6, TNF-α) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be systematically resolved?

  • Methodology : Apply evidence-weighting frameworks from toxicological profiles:

  • Risk of Bias Assessment : Evaluate study design (e.g., blinding, sample size) using tools like ROBINS-I.
  • Confidence Rating : Rate evidence quality based on reproducibility, dose-response consistency, and mechanistic plausibility.
  • Data Integration : Use meta-analysis to reconcile discrepancies (e.g., hepatic vs. renal toxicity) .

Q. What computational models predict the environmental fate of this compound?

  • Methodology :

  • QSAR Models : Estimate biodegradation half-life using logP (octanol-water partition coefficient) and molecular connectivity indices.
  • Molecular Dynamics : Simulate adsorption to soil organic matter or microplastics based on hydrophobicity (logP ~3.5).
  • Ecotoxicity Prediction : Use ECOSAR to forecast aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .

Q. What strategies mitigate by-product formation during this compound synthesis?

  • Methodology :

  • Reaction Monitoring : Use real-time FTIR or inline NMR to detect intermediates like dialkylated products.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for extrapolating toxicity data?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes from rats, mice, and humans; analyze metabolites via LC-MS/MS.
  • Key Enzymes : Identify cytochrome P450 isoforms (e.g., CYP2E1) responsible for oxidation using chemical inhibitors.
  • Cross-Species Analysis : Compare metabolic rates and reactive intermediate profiles (e.g., epoxides) to assess human relevance .

Methodological Challenges & Contradictions

Q. How should researchers address variability in reported EC₅₀ values for this compound in aquatic toxicity studies?

  • Resolution :

  • Standardize test conditions (pH, temperature, dissolved oxygen).
  • Use certified reference compounds (e.g., phenol for baseline comparison).
  • Validate assays with inter-laboratory studies to identify protocol-driven variability .

Q. What ethical and procedural guidelines apply when handling this compound in human cell-based studies?

  • Guidelines :

  • Adhere to institutional biosafety committees (IBC) for risk assessment (e.g., BSL-2 for aerosol-prone procedures).
  • Document informed consent for donor-derived cells (e.g., primary hepatocytes).
  • Follow OECD Test Guidelines (e.g., TG 492) for in vitro genotoxicity assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxynaphthalene
Reactant of Route 2
Reactant of Route 2
2-Butoxynaphthalene

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